Fenspiride

Phosphodiesterase inhibition cAMP/cGMP signaling Airway smooth muscle relaxation

Fenspiride (CAS 5053-06-5) is an oxazolidinone spiro compound that functions as an orally active, non-steroidal anti-inflammatory agent with a polypharmacological profile. It acts as an antagonist of histamine H1 receptors and alpha-1 adrenergic receptors , while also inhibiting phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 5053-06-5
Cat. No. B195470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenspiride
CAS5053-06-5
Synonyms3612 S
3612-S
decaspiride
Espiran
fenspiride
fenspiride hydrochloride
Pneumorel
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
InChIKeyFVNFBBAOMBJTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fenspiride (CAS 5053-06-5) in Respiratory Research: A Polypharmacological Spiro Compound for In Vitro and In Vivo Studies


Fenspiride (CAS 5053-06-5) is an oxazolidinone spiro compound that functions as an orally active, non-steroidal anti-inflammatory agent with a polypharmacological profile. It acts as an antagonist of histamine H1 receptors [1] and alpha-1 adrenergic receptors , while also inhibiting phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . Unlike conventional NSAIDs, fenspiride exhibits low anti-cyclooxygenase activity [2], positioning it as a distinct tool compound for investigating respiratory inflammation and airway hyperresponsiveness without the confounding factor of COX-mediated prostaglandin suppression.

Why Fenspiride (CAS 5053-06-5) Cannot Be Substituted with Single-Target PDE4 Inhibitors or Conventional Antihistamines in Respiratory Models


Substituting fenspiride with a selective PDE4 inhibitor (e.g., roflumilast) or a standalone H1 antagonist (e.g., diphenhydramine) fails to recapitulate its observed in vivo and clinical efficacy profile. Fenspiride's polypharmacology—simultaneous antagonism of H1 and alpha-1 adrenergic receptors combined with inhibition of PDE3, PDE4, and PDE5—produces a synergistic effect on airway inflammation, bronchoconstriction, and mucus hypersecretion that cannot be achieved by targeting a single node in these pathways [1]. This is evident in comparative clinical studies where fenspiride demonstrated superiority over inhaled corticosteroids and additive benefit when combined with bronchodilators [2], outcomes not replicated with selective agents alone. Therefore, procurement of authentic fenspiride is essential for studies aiming to model or leverage this multi-target mechanism in respiratory disease research.

Fenspiride (CAS 5053-06-5) Differentiation: Quantitative Head-to-Head Evidence Against Key Comparators


PDE4 Inhibition Profile: Multi-Isozyme Inhibition with Documented PDE1/2 Selectivity Window

Fenspiride inhibits PDE4 with an IC50 of 69 µM in isolated human bronchi, which is approximately 344,000-fold less potent than the selective PDE4 inhibitor roflumilast (IC50 0.2-4.3 nM). However, fenspiride exhibits a unique selectivity profile: it provides less than 25% inhibition of PDE1 and PDE2 at concentrations that effectively inhibit PDE3/4/5 [1]. This contrasts with roflumilast, which is highly selective for PDE4 over other PDE families. The functional consequence is that fenspiride potentiates both cAMP-mediated (isoproterenol) and cGMP-mediated (sodium nitroprusside) airway relaxation, with -logEC50 values of 4.1±0.1 and 3.5±0.2, respectively [2].

Phosphodiesterase inhibition cAMP/cGMP signaling Airway smooth muscle relaxation

Functional H1 Antagonism: Concentration-Dependent Inhibition of Histamine-Induced Ca2+ Mobilization and Arachidonic Acid Release

In human lung epithelial WI26VA4 cells, fenspiride (10^-7 to 10^-5 M) inhibited the histamine H1 receptor-induced intracellular Ca2+ increase [1]. At 10^-5 M, fenspiride completely abolished both the initial rapid phase (0-30 s) and the sustained second phase (15-60 min) of histamine-induced arachidonic acid release, an effect that was mirrored by the H1 antagonist diphenhydramine, whereas the H2 antagonist cimetidine had no effect [1]. This confirms fenspiride's functional H1 antagonism in a relevant respiratory epithelial cell line.

Histamine H1 receptor Calcium signaling Eicosanoid formation

Clinical Superiority over Inhaled Beclomethasone: Greater Reduction in Cough Intensity and Pro-Inflammatory Cytokines in COPD Patients

In a 6-month randomized study of 50 COPD patients, fenspiride treatment reduced cough intensity 2.6-fold, compared to a 1.9-fold reduction with beclomethasone (Becloforte) and a 1.2-fold reduction with ipratropium bromide (Atrovent) [1]. Pro-inflammatory cytokine levels decreased 3-fold in the fenspiride group, versus 2-fold with beclomethasone and 1.5-fold with ipratropium [1]. Additionally, FEV1 improved by 35.5% with fenspiride, compared to 25.4% with beclomethasone and 21.2% with standard bronchodilator therapy alone [1].

Chronic Obstructive Pulmonary Disease (COPD) Anti-inflammatory therapy Clinical trial

Add-On Benefit to Ipratropium Bromide: Enhanced Reduction in TNF-α and IL-8 Levels in Sputum

In a 6-month randomized nonblind study of 80 patients with chronic bronchitis, the combination of fenspiride (160 mg/day) plus ipratropium bromide (160 µg/day) reduced serum TNF-α from 10.85 ng/L to 5.58 ng/L (p=0.03) and sputum IL-8 from 311.94 ng/L to 122.02 ng/L (p=0.027) [1]. Patients receiving ipratropium bromide alone showed a reduction in sputum TNF-α but not in serum TNF-α, and no significant change in IL-8 [1]. The combined therapy group also exhibited greater improvements in dyspnea, sputum characteristics, and lung respiratory function compared to monotherapy [1].

Chronic bronchitis Combination therapy Cytokine reduction

Concentration-Dependent Inhibition of Neurogenic Mucus Hypersecretion

In electrically stimulated ferret trachea in vitro, fenspiride inhibited cholinergic neurogenic mucus secretion by 87% at 1 mM, with a concentration-dependent trend observed from 1 µM to 1 mM [1]. Tachykininergic secretion was also inhibited by 85% at 1 mM [1]. Importantly, fenspiride did not affect basal secretion, whereas histamine receptor antagonists increased basal secretion by 164% [1]. This differentiates fenspiride from conventional antihistamines in terms of mucus modulation.

Mucus secretion Airway neurogenic inflammation Antimuscarinic activity

Optimal Research and Industrial Applications for Fenspiride (CAS 5053-06-5) Based on Quantitative Differentiation Evidence


Preclinical COPD Models Requiring Multi-Target Anti-Inflammatory and Bronchodilator Activity

Fenspiride is the appropriate compound for rodent or ex vivo COPD studies aiming to simultaneously reduce airway inflammation (evidenced by 3-fold cytokine reduction in patients [1]), improve lung function (+35.5% FEV1 [1]), and inhibit mucus hypersecretion (87% inhibition of cholinergic mucus secretion at 1 mM [2]). Its polypharmacology (PDE3/4/5 inhibition, H1/α1 antagonism) provides a broader therapeutic window than single-target agents in these complex disease models.

In Vitro Investigation of cAMP/cGMP Cross-Talk in Human Airway Tissues

Researchers studying integrated cyclic nucleotide signaling in human bronchi should select fenspiride for its ability to potentiate both cAMP-mediated (isoprenaline, -logEC50 4.1±0.1) and cGMP-mediated (sodium nitroprusside, -logEC50 3.5±0.2) relaxation [3]. This dual potentiation distinguishes fenspiride from selective PDE4 inhibitors like roflumilast, which primarily enhance cAMP signaling only.

Histamine-Induced Airway Inflammation and Epithelial Cell Signaling Studies

Fenspiride is the tool compound of choice for experiments requiring functional H1 receptor antagonism in lung epithelial cells, as confirmed by its concentration-dependent inhibition of histamine-induced Ca2+ mobilization (10^-7–10^-5 M) and complete suppression of arachidonic acid release (10^-5 M) [4]. This validated activity supports its use in modeling histamine-driven inflammatory cascades in respiratory epithelia.

Combination Therapy Studies Aiming to Augment Bronchodilator Efficacy with Anti-Inflammatory Activity

For research evaluating add-on strategies to standard bronchodilators (e.g., ipratropium), fenspiride is the ideal candidate based on clinical data showing a 48.6% reduction in serum TNF-α and a 60.9% reduction in sputum IL-8 when combined with ipratropium, outcomes not achieved with ipratropium alone [5]. This application is particularly relevant for studying inflammatory biomarker modulation in chronic bronchitis models.

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